molecular formula C14H12O4 B12401914 Dioxybenzone-d3

Dioxybenzone-d3

Cat. No.: B12401914
M. Wt: 247.26 g/mol
InChI Key: MEZZCSHVIGVWFI-FIBGUPNXSA-N
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Description

Dioxybenzone-d3, also known as 2,2’-dihydroxy-4-methoxybenzophenone-d3, is a deuterium-labeled derivative of dioxybenzone. Dioxybenzone itself is an organic compound used primarily in sunscreens to block ultraviolet B and short-wave ultraviolet A rays. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxybenzone-d3 involves the incorporation of deuterium atoms into the dioxybenzone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor, such as deuterated phenol, and then proceed with the standard synthetic route for dioxybenzone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dioxybenzone-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.

Scientific Research Applications

Dioxybenzone-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Sunscreen Research: Used to study the efficacy and safety of sunscreens.

    Environmental Studies: Helps in tracking the environmental fate and transport of sunscreen agents.

Mechanism of Action

Dioxybenzone-d3, like its non-deuterated counterpart, acts as a chemical ultraviolet filter. It absorbs ultraviolet B and short-wave ultraviolet A rays, preventing them from penetrating the skin and causing damage. The deuterium labeling does not significantly alter its mechanism of action but enhances its stability and allows for detailed tracking in research studies.

Comparison with Similar Compounds

Similar Compounds

    Dioxybenzone: The non-deuterated form, used widely in sunscreens.

    Benzophenone-3: Another benzophenone derivative used in sunscreens.

    Oxybenzone: A similar compound with a slightly different structure and ultraviolet absorption profile.

Uniqueness

Dioxybenzone-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This labeling also enhances the compound’s stability, making it more suitable for long-term studies.

Properties

Molecular Formula

C14H12O4

Molecular Weight

247.26 g/mol

IUPAC Name

(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone

InChI

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3

InChI Key

MEZZCSHVIGVWFI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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